5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that falls under the category of heterocyclic compounds. These compounds are known for their complexity and potential applications in various fields, including medicinal chemistry, material science, and synthetic organic chemistry. The unique structural features of this compound, such as the presence of the oxadiazole and pyrazolo[1,5-a]pyrazin moieties, make it an interesting subject for scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step processes. One common approach includes the following steps:
Formation of 1,2,4-oxadiazole: : This can be achieved by reacting hydrazine with an appropriate nitrile under oxidative conditions.
Introduction of the pyrazolo[1,5-a]pyrazin scaffold: : This usually involves a cyclization reaction using a suitable precursor like a hydrazone or an aminopyrazole.
Final assembly: : The resulting intermediates are then coupled under specific conditions, such as catalytic amounts of a palladium catalyst in the presence of ligands and bases to form the final compound.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is crucial for maximizing yield and purity. This often includes using high-throughput screening to identify the most efficient catalysts and solvents. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and ethyl groups.
Reduction: : Reduction reactions can target the oxadiazole ring, leading to ring-opening reactions.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogenating agents like bromine, nucleophiles like amines and alcohols.
Major Products Formed
Depending on the type of reaction, products can range from simple derivatives (such as halogenated compounds) to complex rearrangement products that involve multiple functional groups.
Scientific Research Applications
The compound finds extensive use in various scientific research areas:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: : Investigated for its potential as a pharmaceutical lead compound, especially in areas like oncology and neurology.
Industry: : Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on the context. In medicinal chemistry, for instance, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets often include kinases, GPCRs, and ion channels.
Comparison with Similar Compounds
Compared to other similar compounds, such as:
**5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
**5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
The target compound's uniqueness lies in its specific substitution pattern, which can result in distinct physicochemical properties, reactivity, and biological activity.
There you have it! An in-depth look into this fascinating compound. What else can we dig into together?
Properties
IUPAC Name |
5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-5-7-17(8-6-16)21-14-22-25(31)29(9-10-30(22)27-21)15-23-26-24(28-34-23)18-11-19(32-2)13-20(12-18)33-3/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKOSOIXWMUHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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